(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine
Description
The compound (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine belongs to the chromen-imine class, characterized by a fused benzopyran core with an imine functional group. Key structural features include:
- 4-Fluorophenyl substituent: Linked via the imine nitrogen, introducing steric and electronic modulation.
- 8-Methoxy group: Enhances electron density on the chromen ring, influencing reactivity and solubility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxychromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVWYDJCSNAIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenylidene core, followed by the introduction of the fluorine, methoxy, and phenylsulfonyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity Profile
Key structural components:
| Functional Group | Position | Expected Reactivity |
|---|---|---|
| Imine (C=N) | Chromen-2-position | - Acid-catalyzed hydrolysis to ketone |
-
Reduction to secondary amine
-
Cycloaddition reactions |
| Benzenesulfonyl | C-3 position | - Nucleophilic substitution at sulfur -
Radical stabilization effects |
| 4-Fluorophenyl | N-substituent | - Electron-withdrawing para-substitution -
Potential Suzuki coupling site |
| Methoxy | C-8 position | - Demethylation under strong acids -
Ortho-directing effects in EAS |
Imine-Specific Reactions
Hydrolysis (Acidic Conditions):
Mechanism: Protonation of imine nitrogen → nucleophilic water attack → tetrahedral intermediate collapse
Reductive Amination:
Conditions: pH 6-7, methanol solvent
Sulfonyl Group Reactivity
| Reaction Type | Reagents | Expected Outcome |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, R-X | Sulfonate ester formation |
| Elimination | DBU, DMF | Formation of α,β-unsaturated chromene |
| Radical Coupling | AIBN, Thiols | Thioether derivatives |
Stability note: The benzenesulfonyl group likely confers thermal stability up to 150°C based on similar sulfonated chromenes.
Methoxy Group Transformations
Demethylation:
Side reaction risk: Epoxide formation at C2-C3 under harsh conditions
Directed Metalation:
Stability Considerations
| Stress Condition | Degradation Pathway |
|---|---|
| pH < 3 | Complete imine hydrolysis within 2 hrs |
| UV Light (254 nm) | [2π+2π] Cycloaddition at chromene |
| >100°C | Sulfonyl group elimination → SO₂ release |
Scientific Research Applications
Structural Features
- Molecular Formula : C22H16FNO4S
- Molecular Weight : 409.4 g/mol
- IUPAC Name : 3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxychromen-2-imine
- Canonical SMILES : COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)S(=O)(=O)C4=CC=CC=C4
These structural features contribute to the compound's unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Research indicates that it can inhibit specific enzymes and pathways involved in cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine exhibits significant cytotoxic effects against various cancer cell lines. Mechanistic studies reveal that the compound induces apoptosis and causes cell cycle arrest, making it a promising candidate for further development in cancer therapeutics.
Material Science
The compound is also explored for its potential in the development of advanced materials with unique optical and electronic properties. Its ability to form stable complexes with various metals enhances its applicability in creating novel materials.
Case Study: Material Development
Research has shown that incorporating this compound into polymer matrices can improve the mechanical strength and thermal stability of the resulting materials, making them suitable for applications in electronics and photonics.
Biological Studies
In biological studies, the interactions of this compound with macromolecules such as proteins and nucleic acids are of great interest. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
Case Study: Protein Interaction Analysis
Studies utilizing fluorescence spectroscopy have revealed that this compound binds to specific protein targets, modulating their activity and influencing cellular signaling pathways. This property is crucial for its development as a therapeutic agent.
Uniqueness of this compound
The unique combination of functional groups in this compound enhances its stability and reactivity compared to similar compounds, contributing to its distinctive therapeutic potential.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from analogs in substituent patterns, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Estimated based on analogs.
Key Observations :
- Sulfonyl Group : Replacement of benzenesulfonyl with 4-methylbenzenesulfonyl (e.g., C585-0175) increases lipophilicity (logP ~5.50 vs. ~5.47) due to the methyl group .
- Imine Substituents: The 4-fluorophenyl group in the target compound offers moderate electronegativity, balancing steric bulk and electronic effects. Chloro and methyl groups (C585-0130) enhance lipophilicity but may reduce solubility .
Physicochemical Properties
Conformational Stability
- For chromen-imines, the methoxy group at position 8 likely restricts ring flexibility, favoring a planar conformation for π-π stacking.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine belongs to the class of 2H-chromenes, a versatile group of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Structure-Activity Relationship (SAR)
The biological activity of 2H-chromenes is often linked to their structural features. The presence of substituents like benzenesulfonyl and 4-fluorophenyl in the compound enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Key Structural Features:
- Chromene Core : Provides a scaffold for biological activity.
- Substituents : Modifications at positions 3 and 8 can significantly influence the pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar chromene structure exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines:
In vitro studies indicate that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Salmonella typhi | 20 |
These results indicate that the compound possesses substantial antibacterial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been assessed through various assays. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study Example:
A study demonstrated that a related chromene derivative reduced inflammation in a murine model by decreasing levels of TNF-alpha and IL-6, showcasing the potential for therapeutic applications in inflammatory diseases.
Q & A
Q. What experimental designs mitigate cytotoxicity in non-target cells while retaining therapeutic efficacy?
- Methodological Answer :
- Selectivity Index (SI) Optimization : Compare IC50 values in cancer vs. normal cells (e.g., MCF-7 vs. HEK293). Fluorophenyl derivatives show SI > 5, attributed to selective uptake via overexpressed transporters .
- Prodrug Strategies : Synthesize acetylated derivatives to reduce off-target effects; hydrolyze intracellularly by esterases to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
